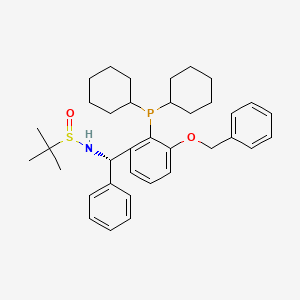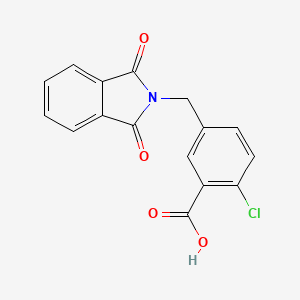![molecular formula C11H13BrN2O B12088655 (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 5-position, a propyl group at the 1-position, and a hydroxymethyl group at the 2-position of the benzoimidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Alkylation: The propyl group can be introduced at the 1-position through an alkylation reaction using a suitable alkyl halide.
Hydroxymethylation: The hydroxymethyl group at the 2-position can be introduced using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Sodium azide (NaN₃), sodium methoxide (NaOMe)
Major Products
Oxidation: (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)carboxylic acid
Reduction: 1-Propyl-1H-benzo[d]imidazol-2-yl)methanol
Substitution: (5-Azido-1-propyl-1H-benzo[d]imidazol-2-yl)methanol
Aplicaciones Científicas De Investigación
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Propyl-1H-benzo[d]imidazol-2-yl)methanol: Lacks the bromine atom at the 5-position.
(5-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol: Contains a chlorine atom instead of a bromine atom at the 5-position.
(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: Contains a methyl group instead of a propyl group at the 1-position.
Uniqueness
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the specific combination of substituents on the benzoimidazole ring. The presence of the bromine atom at the 5-position and the propyl group at the 1-position can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H13BrN2O |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
(5-bromo-1-propylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H13BrN2O/c1-2-5-14-10-4-3-8(12)6-9(10)13-11(14)7-15/h3-4,6,15H,2,5,7H2,1H3 |
Clave InChI |
SYLMIVIOKGOJFX-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C=C(C=C2)Br)N=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


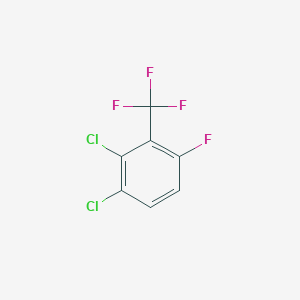

![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)
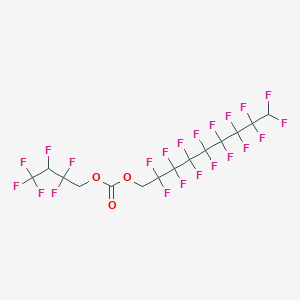


![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)


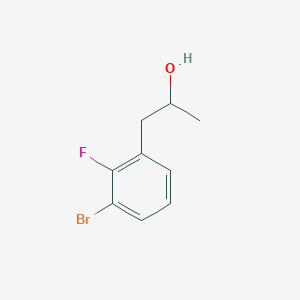

![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
